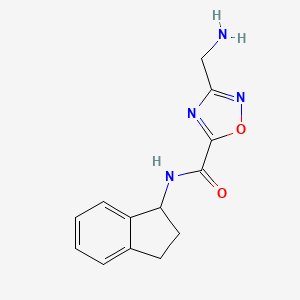

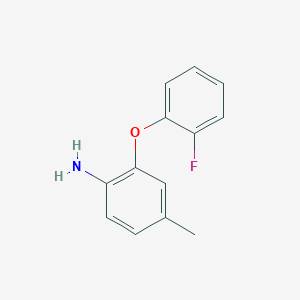

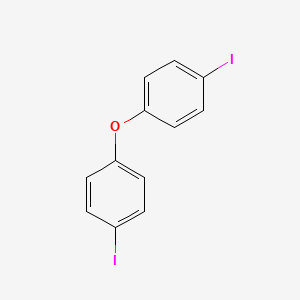

2-(2-Fluorophenoxy)-4-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Fluorophenoxy)-4-methylaniline is a chemical compound that is not directly described in the provided papers. However, it is structurally related to the compounds discussed in the papers, which include various fluorinated aromatic compounds and their derivatives. These compounds are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves cross-coupling reactions, diazotization, and substitution reactions. For example, a practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, was achieved through diazotization of 2-fluoro-4-bromoaniline with sodium nitrite and an organic or inorganic acid . Similarly, the synthesis of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropyl alcohol involved the treatment of a related triazole with sodium methoxide . These methods could potentially be adapted for the synthesis of 2-(2-fluorophenoxy)-4-methylaniline.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is often characterized using X-ray diffraction (XRD), spectroscopic techniques, and theoretical methods such as Density Functional Theory (DFT). For instance, the crystal structures of salicylideneaniline derivatives were determined using XRD, and their geometries were optimized using DFT . Similarly, the structure of a methoxyphenol derivative was stabilized by intermolecular hydrogen bonds, as revealed by XRD and DFT calculations . These techniques could be employed to analyze the molecular structure of 2-(2-fluorophenoxy)-4-methylaniline.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions, including the formation of reactive intermediates. For example, flavin-containing monooxygenase 1 (FMO1) mediated the formation of a reactive quinoneimine intermediate of 4-fluoro-N-methylaniline . The reactivity and potential chemical transformations of 2-(2-fluorophenoxy)-4-methylaniline could be studied in a similar manner to understand its behavior in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by their molecular structure. Spectroscopic studies, such as FTIR, NMR, and UV-Vis, along with DFT calculations, provide insights into the vibration frequencies, chemical shifts, and electronic properties of these compounds . The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) are also analyzed to understand the chemical reactivity . These methods could be used to determine the physical and chemical properties of 2-(2-fluorophenoxy)-4-methylaniline.

Applications De Recherche Scientifique

1. Environmental Toxicology

2-(2-Fluorophenoxy)-4-methylaniline has been explored in environmental toxicology studies. Bundy et al. (2002) investigated its impact on earthworms, identifying changes in biochemical profiles that could serve as biomarkers for xenobiotic toxicity. This study suggests potential environmental implications of 2-(2-Fluorophenoxy)-4-methylaniline and similar compounds (Bundy et al., 2002).

2. Biochemical and Pharmacological Research

Boeren et al. (1992) studied the rat liver microsomal metabolism of 2-(2-Fluorophenoxy)-4-methylaniline. Their research provided insights into the metabolic pathways and transformations of this compound, contributing valuable information for pharmacological and biochemical studies (Boeren et al., 1992).

3. Chemical and Biological Sensor Development

Research by Rhee et al. (1995) on fluorinated o-aminophenol derivatives, which are structurally related to 2-(2-Fluorophenoxy)-4-methylaniline, highlights its potential in developing pH-sensitive probes for biological applications. Such compounds can be instrumental in creating sensors for various physiological conditions (Rhee et al., 1995).

4. Synthesis of Radiopharmaceuticals

Ross et al. (2011) discussed the synthesis of 4-[18F]Fluorophenol from derivatives of 2-(2-Fluorophenoxy)-4-methylaniline. This research is significant for the development of radiopharmaceuticals, demonstrating the compound's utility in medical imaging and diagnostic procedures (Ross et al., 2011).

Propriétés

IUPAC Name |

2-(2-fluorophenoxy)-4-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-6-7-11(15)13(8-9)16-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDYJKDRRVRHNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenoxy)-4-methylaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-3-carbonitrile](/img/structure/B1328924.png)

![N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1328936.png)

![N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine](/img/structure/B1328939.png)

![N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B1328941.png)